2,4-Bis(trichloromethyl)benzonitrile
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Overview
Description
2,4-Bis(trichloromethyl)benzonitrile is an organic compound with the molecular formula C9H3Cl6N It is characterized by the presence of two trichloromethyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trichloromethyl)benzonitrile typically involves the chlorination of 2,4-dimethylbenzonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process requires controlled conditions to ensure the selective formation of the trichloromethyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chlorination reactors. The reaction conditions are optimized to maximize yield and purity. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trichloromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dicarboxybenzonitrile.
Reduction: Formation of 2,4-dimethylbenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,4-Bis(trichloromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Bis(trichloromethyl)benzonitrile exerts its effects involves interactions with various molecular targets. The trichloromethyl groups can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects.
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)benzonitrile: Similar structure but with trifluoromethyl groups instead of trichloromethyl groups.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms instead of trichloromethyl groups.
2,4-Dimethylbenzonitrile: Contains two methyl groups instead of trichloromethyl groups.
Properties
IUPAC Name |
2,4-bis(trichloromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl6N/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGODGMISOACXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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